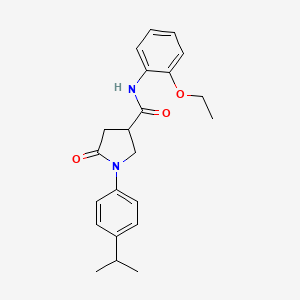

![molecular formula C27H26ClNO3 B4007693 5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4007693.png)

5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Übersicht

Beschreibung

The compound of interest belongs to a class of chemicals characterized by complex structures involving multiple functional groups, making them significant for various scientific inquiries. The related research focuses on the synthesis, characterization, and analysis of compounds with similar structures, providing a foundation for understanding their potential applications and behaviors.

Synthesis Analysis

Synthesis of complex indole derivatives often involves multi-step reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis of 3-hydroxy-3-(2-oxoethyl)-6-phenyl-2,3-dihydropyridazin-4(1H)-ones from furan derivatives illustrates a method for creating compounds with related functional groups (Kozminykh et al., 2007).

Molecular Structure Analysis

X-ray crystallography is a key technique for determining the molecular structure of complex organic compounds. For instance, the crystal structure of 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one has been characterized, highlighting the importance of molecular geometry in understanding the properties of such compounds (Shi et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving indole derivatives can vary widely depending on the functional groups present. For example, the reaction of indole with 2,5-dichlorobenzoquinone under acid catalysis to produce 2,5-dihydroxy-3-(indol-3-yl)benzoquinones demonstrates the reactivity of indole compounds towards electrophilic aromatic substitution (Pirrung et al., 2002).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for their application in various fields. For example, the polymorphism study of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride provides insights into the stability and solubility of the compound (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological systems, are essential for the potential application of these compounds. Research on the antibacterial properties of 1-(2,4-dichlorophenyl)-2-phenylpropen-1-one derivatives highlights the potential of indole derivatives in medicinal chemistry (Dickens et al., 1991).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Research on indole derivatives, such as the work by Rehman, Saini, and Kumar (2022), focuses on the synthesis of new chalcone derivatives with potential anti-inflammatory properties. This study outlines a methodology that could be applied to synthesize and evaluate the biological activities of related compounds, including the one (Rehman, Z., Saini, P., & Kumar, Sushil, 2022).

Photophysical and Electrochemical Properties

Studies on phlorin macrocycles by Pistner et al. (2013) discuss the synthesis, electrochemistry, and photophysics of compounds that exhibit cooperative fluoride binding. This research indicates the potential of indole derivatives for developing materials with unique redox and photochemical properties, which could be relevant for the compound (Pistner, A. J., Lutterman, D. A., Ghidiu, M., Ma, Y.-Z., & Rosenthal, J., 2013).

Environmental Degradation and Toxicity Studies

The degradation of chlorinated compounds, such as 4-chloro-3,5-dimethylphenol, by UV and UV/persulfate processes, offers insight into the environmental behavior and degradation pathways of chloro-substituted compounds. This study by Li et al. (2020) might provide a framework for assessing the environmental impact and degradation kinetics of the compound , contributing to understanding its stability and potential toxicity evolution (Li, W., Guo, H., Wang, C., Zhang, Y., Cheng, X., Wang, J., Yang, B., & Du, E., 2020).

Anti-HIV-1 Activity

Chander et al. (2018) present hit optimization studies of 3-hydroxy-indolin-2-one analogs as potential anti-HIV-1 agents. This research underscores the relevance of indole derivatives in drug discovery, particularly for treating viral infections. Such studies may guide the pharmacological exploration of "5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one" for similar therapeutic applications (Chander, S., Tang, C.-r., Penta, A., Wang, P., Bhagwat, D., Vanthuyne, N., Albalat, M., Patel, P., Sankpal, S., Zheng, Y.-t., & Sankaranarayanan, M., 2018).

Eigenschaften

IUPAC Name |

5-chloro-3-hydroxy-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]-1-(2-phenylethyl)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26ClNO3/c1-18(2)20-8-10-21(11-9-20)25(30)17-27(32)23-16-22(28)12-13-24(23)29(26(27)31)15-14-19-6-4-3-5-7-19/h3-13,16,18,32H,14-15,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZDUIGANZETJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CCC4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}-1-piperazinesulfonamide](/img/structure/B4007618.png)

![6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2,3-di-2-thienylquinoxaline](/img/structure/B4007623.png)

![5-{[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B4007625.png)

![ethyl 1-{N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007629.png)

![3-ethyl-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4007637.png)

![2-[{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]-1-phenylethanol](/img/structure/B4007648.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 4-methylbenzoate](/img/structure/B4007665.png)

![1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4007669.png)

![3-(2-chlorophenyl)-2-(3,4-dichlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B4007681.png)

![5-[4-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B4007691.png)

![3-{[4,4-bis(ethoxycarbonyl)octanoyl]amino}benzoic acid](/img/structure/B4007697.png)